![molecular formula C9H11N3 B3043876 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 945023-34-7](/img/structure/B3043876.png)
1,6-Dimethyl-1H-benzo[d]imidazol-2-amine
Overview
Description
1,6-Dimethyl-1H-benzo[d]imidazol-2-amine, also known as benzimidazole , is a five-membered heterocyclic compound. It possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring system consists of a benzene ring fused with a five-membered imidazole ring. It is also referred to as 1,3-diazole due to its structural similarity to diazoles. Imidazole exhibits both acidic and basic properties and is highly soluble in water and polar solvents. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazole derivatives play a crucial role in drug discovery due to their diverse pharmacological activities. Specifically, 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine and its analogs have been investigated for their potential as therapeutic agents. Some notable examples include:
- Antibacterial and Antimycobacterial Activity : Certain imidazole derivatives exhibit antibacterial and antimycobacterial properties, making them promising candidates for combating infectious diseases .
Corrosion Inhibition
Benzimidazole, a close relative of 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine, has been employed as a corrosion inhibitor for mild steel . Its ability to protect metal surfaces from corrosion makes it relevant in materials science and engineering.
Quorum Sensing Inhibition
Recent studies have investigated imidazole-based compounds as potential quorum sensing inhibitors (QSIs). Quorum sensing is a communication mechanism in bacteria, and inhibiting it could impact bacterial virulence and biofilm formation .
Mechanism of Action
Target of Action
1,6-Dimethyl-1H-benzo[d]imidazol-2-amine, also known as 2-Amino-1,6-dimethylbenzimidazole, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that the compound could potentially have diverse molecular and cellular effects
properties
IUPAC Name |
1,6-dimethylbenzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12(2)9(10)11-7/h3-5H,1-2H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVNSURHLFNUTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289660 | |
Record name | 1,6-Dimethyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-1H-benzo[d]imidazol-2-amine | |
CAS RN |
945023-34-7 | |
Record name | 1,6-Dimethyl-1H-benzimidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945023-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dimethyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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